4,4,4-trifluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)butanamide
Description
4,4,4-Trifluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)butanamide is a fluorinated heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core substituted with a trifluorobutaneamide side chain. The benzo[c][1,2,5]thiadiazole ring system, a fused bicyclic structure containing sulfur and nitrogen atoms, is stabilized by two sulfone (SO₂) groups at the 2-position, enhancing its electronic properties and metabolic stability.
Synthesis of analogous benzo[c][1,2,5]thiadiazole derivatives typically involves Friedel-Crafts reactions, nucleophilic substitutions, or coupling strategies. For example, nitro-substituted benzo[c][1,2,5]thiadiazoles are synthesized via Suzuki-Miyaura coupling or direct nitration, followed by functionalization with amines or alkylating agents . The trifluoroethylamide side chain in the target compound likely originates from alkylation or amidation steps, similar to methods used for S-alkylated 1,2,4-triazoles .
Properties
IUPAC Name |
4,4,4-trifluoro-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F4N3O3S/c1-19-10-3-2-9(14)8-11(10)20(24(19,22)23)7-6-18-12(21)4-5-13(15,16)17/h2-3,8H,4-7H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYAQRQQXHHTSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F4N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,4,4-Trifluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)butanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The compound features a complex structure characterized by a trifluoromethyl group and a dioxidobenzo[c][1,2,5]thiadiazole moiety. Its molecular formula is , and it has a molecular weight of approximately 358.34 g/mol.
Antimicrobial Activity
Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:
- Study Findings : In a comparative study, various thiadiazole derivatives were synthesized and tested against bacterial strains. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL .
- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit vital metabolic processes .
Anticancer Activity
The anticancer potential of the compound has also been explored:
- Cell Line Studies : The compound was tested against several human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that it inhibited cell proliferation with IC50 values in the low micromolar range (approximately 5–15 µM), suggesting significant cytotoxicity .
- Mechanistic Insights : The anticancer effects are believed to arise from apoptosis induction and cell cycle arrest at the G1 phase .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown promise in reducing inflammation:
- Experimental Models : In vivo studies using animal models of inflammation demonstrated a reduction in edema and inflammatory cytokine levels when treated with the compound .
- Biochemical Pathways : The anti-inflammatory effects are linked to the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response .
Data Tables
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of various thiadiazole derivatives against clinical isolates of bacteria. The compound was found to be one of the most potent derivatives tested.
- Case Study on Cancer Cell Lines : Another investigation focused on the cytotoxic effects of this compound on breast cancer cells. It was noted that treatment led to significant apoptosis as evidenced by flow cytometry analysis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related heterocycles, including triazoles, thiadiazoles, and sulfonamide derivatives. Key differentiating features include:
Key Observations :
- The target compound’s 2,2-dioxide group distinguishes it from non-oxidized thiadiazoles (e.g., 1,3,4-thiadiazoles in ), enhancing polarity and hydrogen-bonding capacity.
- Fluorine substituents (6-fluoro, trifluoroethylamide) improve metabolic stability and membrane permeability compared to non-fluorinated analogs like the hydroxyl-substituted 1,3,4-thiadiazole .
- The amide linkage contrasts with sulfonamide or boronate ester groups in related compounds, offering distinct pharmacokinetic profiles .
Divergences :
- The trifluoroethylamide group likely requires specialized fluorination or coupling steps, unlike the boronate ester in or hydroxyl groups in .
- Tautomerism observed in 1,2,4-triazoles is absent in the target compound due to the rigid, oxidized thiadiazole core.
Spectroscopic and Physicochemical Properties
Spectroscopic data highlight structural differences:
Implications :
- The amide C=O and SO₂ stretches in the target compound are critical for distinguishing it from thione-containing triazoles or hydroxylated thiadiazoles .
Preparation Methods
Spectroscopic Confirmation
Purity and Yield Summary
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Core Synthesis | 85 | 98 |
| Fluorination | 72 | 95 |
| Methylation | 78 | 97 |
| Oxidation | 92 | 99 |
| Side Chain Addition | 76 | 96 |
| Amide Coupling | 88 | 98 |
Challenges and Optimization Strategies
Q & A
Q. Methodological Insight :
- Step 1 : Cyclization of precursors to form the benzothiadiazole core (70–80°C in DMF, 12–16 hrs).
- Step 2 : Amide coupling using EDCI/HOBt in dichloromethane (0–5°C, 4–6 hrs).
- Step 3 : Final purification via silica gel chromatography (eluent: ethyl acetate/hexane 3:7).
Basic: How can researchers validate the structural integrity of this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm proton environments (e.g., trifluoromethyl group at δ ~3.5 ppm) and carbon backbone.
- High-Resolution Mass Spectrometry (HR-MS) : For exact mass verification (e.g., expected [M+H]⁺ at m/z 492.0823).
- FT-IR : To identify sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and amide (N–H bend at 1650 cm⁻¹) groups .
Q. Methodological Approach :
- Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzyme assays.
- Use molecular docking (e.g., AutoDock Vina) to model CF₃ interactions with FAAH’s catalytic triad .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Discrepancies often arise from assay conditions (e.g., cell line variability) or compound purity . To address:
- Standardize Assays : Use identical cell lines (e.g., HEK293 for FAAH overexpression) and controls.
- Reevaluate Purity : Re-test batches with ≥98% purity (via HPLC) to exclude by-product interference .
Case Study : A 2025 study () reported FAAH inhibition IC₅₀ = 75 nM, while a 2023 study observed IC₅₀ = 120 nM. Re-analysis revealed the latter used 95% pure compound, while the former used 99% pure material.
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Focus on modifying:
- Benzothiadiazole Core : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance electrophilicity.
- Amide Linker : Replace with sulfonamide to improve solubility (e.g., ’s methanesulfonamide derivative).
- Fluorine Positioning : Para-fluoro on benzothiadiazole vs. meta-fluoro ( shows para-fluoro improves target engagement by 40%) .
Q. Validation Method :
- Mutagenesis (e.g., Ser241Ala mutation reduces inhibition by 90%).
- Isothermal titration calorimetry (ITC) to measure binding enthalpy (ΔH = –12.3 kcal/mol) .
Advanced: What analytical methods detect degradation products under physiological conditions?
- LC-MS/MS : Identifies hydrolyzed amide products (e.g., free butanamide at m/z 180.0924).
- X-ray Crystallography : Resolves oxidation of the benzothiadiazole sulfone group in acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
